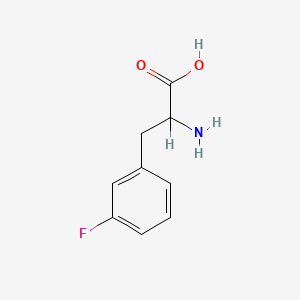

H-DL-Phe(3-F)-OH

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHRYODZTDMVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-88-2, 2629-54-1 | |

| Record name | 3-Fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-(3-Fluorophenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2629-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-fluoro-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-3-(3-fluorophenyl)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-DL-Phe(3-F)-OH: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Phe(3-F)-OH, chemically known as DL-3-Fluorophenylalanine, is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring of phenylalanine imparts unique physicochemical and biological properties, including enhanced metabolic stability and altered receptor binding affinities. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound. It details experimental protocols for its synthesis, purification, and analysis, and explores its known biological activities, with a particular focus on its role as a component of Glucagon-Like Peptide-1 (GLP-1) receptor agonists and its potential as a phenylalanine antagonist.

Core Properties of this compound

This compound is a racemic mixture of the D- and L-enantiomers of 3-Fluorophenylalanine. Its fundamental properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-amino-3-(3-fluorophenyl)propanoic acid | [1] |

| Synonyms | DL-3-Fluorophenylalanine, m-Fluorophenylalanine | [1] |

| CAS Number | 456-88-2 | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [1][2] |

| Molecular Weight | 183.18 g/mol | [1][2] |

| Appearance | Colorless crystalline solid | [2] |

| Solubility | Soluble in water and alcohol | [2] |

Computed Properties

| Property | Value | Reference |

| XLogP3 | -1.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 183.06955672 Da | [1][3] |

| Monoisotopic Mass | 183.06955672 Da | [1][3] |

| Topological Polar Surface Area | 63.3 Ų | [1][3] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes have been reported for the preparation of racemic 3-fluorophenylalanine. A common approach involves the Knoevenagel condensation of m-fluorobenzaldehyde with a suitable active methylene (B1212753) compound, followed by reduction and hydrolysis.

Example Protocol: Knoevenagel Condensation Route

-

Condensation: m-Fluorobenzaldehyde is reacted with methyl isocyanoacetate in the presence of a base (e.g., sodium hydride) and a copper(I) catalyst. This reaction forms the corresponding cinnamate (B1238496) derivative.[4]

-

Hydrogenation: The resulting unsaturated intermediate is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) to reduce the double bond.[4]

-

Hydrolysis: Finally, the ester and isocyano groups are hydrolyzed under acidic or basic conditions to yield the racemic mixture of DL-3-Fluorophenylalanine.[4]

Another established method is the fluorodehydroxylation of 3-hydroxyphenylalanine using sulfur tetrafluoride (SF₄) in hydrogen fluoride (B91410) (HF).[4]

Purification

Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as water/ethanol, to yield a crystalline solid.

Chiral Separation

Alternatively, preparative chiral chromatography using polysaccharide-based columns can be employed for the separation of underivatized amino acids.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. ¹⁹F NMR is particularly useful for characterizing fluorinated compounds, and protein-induced shifts in the ¹⁹F NMR spectrum can be used to study binding interactions.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and confirm the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and for chiral separation of the enantiomers.

Pharmacological Properties and Mechanism of Action

The introduction of a fluorine atom at the meta-position of the phenyl ring of phenylalanine significantly influences its biological activity.

Role in GLP-1 Receptor Agonism

3-Fluorophenylalanine is a key structural motif found in some potent Glucagon-Like Peptide-1 (GLP-1) receptor agonists.[5] The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a crucial role in regulating blood glucose levels and is a major therapeutic target for type 2 diabetes and obesity.[6][7]

Signaling Pathway of GLP-1 Receptor Activation:

The binding of a GLP-1 receptor agonist, which can incorporate 3-fluorophenylalanine, initiates a cascade of intracellular signaling events.

Upon agonist binding, the GLP-1 receptor couples to the Gαs protein, which in turn activates adenylyl cyclase.[6] This leads to an increase in intracellular cyclic AMP (cAMP). cAMP then activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[6] Both PKA and Epac2 are involved in the mobilization and exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion from pancreatic β-cells.[6] The incorporation of 3-fluorophenylalanine into GLP-1 receptor agonists can enhance their metabolic stability and binding affinity, leading to a more potent and prolonged therapeutic effect.

Phenylalanine Antagonism

This compound can act as a phenylalanine antagonist. This antagonistic activity is primarily due to its structural similarity to phenylalanine, allowing it to compete for the same transport systems and enzymes.

Experimental Workflow for Investigating Phenylalanine Antagonism:

Studies have shown that fluorinated phenylalanine analogs can inhibit the uptake of natural phenylalanine into cells. Furthermore, they can be acylated to tRNA and incorporated into proteins, potentially leading to the synthesis of dysfunctional proteins and subsequent inhibition of cell growth. This property has been explored in the context of cancer research, where inhibiting the growth of rapidly dividing tumor cells is a key therapeutic goal.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. Its unique properties, conferred by the presence of a fluorine atom, make it a useful tool for modulating the biological activity and pharmacokinetic profiles of peptides and other small molecules. The understanding of its role in GLP-1 receptor agonism and its potential as a phenylalanine antagonist opens avenues for the development of novel therapeutics for metabolic disorders and cancer. Further research into detailed synthetic and analytical protocols, as well as more in-depth pharmacological studies, will continue to expand the utility of this versatile amino acid derivative.

References

- 1. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 7. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluorophenylalanine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenylalanine (3-F-Phe) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring of phenylalanine imparts unique physicochemical and biological properties. This modification can enhance metabolic stability, modulate receptor binding affinity, and introduce a valuable probe for NMR studies. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological applications of 3-Fluorophenylalanine, with a focus on its utility in research and development.

Chemical Structure and Properties

3-Fluorophenylalanine is an analog of the essential amino acid phenylalanine, distinguished by the substitution of a hydrogen atom with a fluorine atom at the meta-position of the benzene (B151609) ring.

Chemical Structure:

IUPAC Name: (2S)-2-amino-3-(3-fluorophenyl)propanoic acid[1] CAS Number: 19883-77-3 (L-isomer)[1], 456-88-2 (DL-racemic mixture)[2] Molecular Formula: C₉H₁₀FNO₂[1][2]

Physicochemical Properties

The introduction of the highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring and the overall molecule. Quantitative physicochemical data for 3-Fluorophenylalanine are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 183.18 g/mol | [1][2] |

| Melting Point | 240-245 °C | ChemBK |

| Boiling Point | 305.0 ± 32.0 °C (Predicted) | ChemBK |

| XLogP3 | -1.9 | [2] |

| pKa (Predicted) | 2.20 (carboxyl), 9.39 (amino) | Chemicalize |

| Solubility | Soluble in water and alcohol. | ChemBK |

Synthesis of 3-Fluorophenylalanine

Several synthetic routes to 3-Fluorophenylalanine have been reported in the literature. A common and effective method is the Knoevenagel condensation of 3-fluorobenzaldehyde (B1666160) with a protected glycine (B1666218) equivalent, followed by reduction and deprotection.

Example Synthetic Pathway: Knoevenagel Condensation

A generalized workflow for the synthesis of 3-Fluorophenylalanine via Knoevenagel condensation is depicted below. This pathway is a versatile method for producing various substituted phenylalanines.

Caption: Synthetic workflow for 3-Fluorophenylalanine.

Biological Activities and Applications

The unique properties of 3-Fluorophenylalanine have led to its use in a variety of research and drug development applications.

Peptide and Protein Engineering

Incorporation of 3-Fluorophenylalanine into peptides and proteins can enhance their biological activity and metabolic stability. The fluorine atom can alter the conformation and electronic environment of the peptide backbone, leading to improved binding to target receptors and resistance to enzymatic degradation.[1]

Antibacterial and Antifungal Activity

Peptides containing 3-Fluorophenylalanine have demonstrated significant antibacterial and anticandidal activity.[3] At higher concentrations, these compounds are believed to act as surfactants, disrupting the integrity of the bacterial cell membrane. At lower concentrations, they may enter the cell and interfere with essential metabolic processes, such as by reducing glutathione (B108866) levels.[4]

Drug Development

The introduction of a fluorine atom is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates. 3-Fluorophenylalanine can be incorporated into small molecule drugs to enhance their metabolic stability, bioavailability, and target affinity.[5]

PET Imaging

Radiolabeled [¹⁸F]3-Fluorophenylalanine is being investigated as a potential PET tracer for tumor imaging.[6] Its uptake in cancer cells via amino acid transporters makes it a promising candidate for the diagnosis and monitoring of various cancers.[6]

Experimental Protocols

General Protocol for the Synthesis of 3-Fluorophenylalanine via Knoevenagel Condensation

This protocol is a generalized procedure based on established synthetic methodologies.[5] Researchers should consult the primary literature for specific reaction conditions and purification techniques.

Materials:

-

3-Fluorobenzaldehyde

-

N-acetylglycine

-

Acetic anhydride

-

Sodium acetate (B1210297)

-

Sodium hydroxide (B78521)

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Hydrochloric acid

-

Organic solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

Formation of the Azlactone: A mixture of 3-fluorobenzaldehyde, N-acetylglycine, acetic anhydride, and sodium acetate is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting azlactone intermediate is isolated.

-

Hydrolysis to the α,β-unsaturated amino acid derivative: The isolated azlactone is hydrolyzed with a solution of sodium hydroxide to yield the corresponding α,β-unsaturated N-acetylamino acid derivative.

-

Reduction: The unsaturated derivative is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using palladium on carbon as the catalyst under a hydrogen atmosphere. The reaction reduces the carbon-carbon double bond to afford N-acetyl-3-fluorophenylalanine.

-

Deprotection: The N-acetyl protecting group is removed by acid hydrolysis (e.g., refluxing with hydrochloric acid) to yield the final product, 3-Fluorophenylalanine.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 3-Fluorophenylalanine.

General Protocol for the Analysis of 3-Fluorophenylalanine by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the analysis and purification of amino acids, including 3-Fluorophenylalanine.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used. The specific gradient will depend on the HPLC system and column.

Procedure:

-

Sample Preparation: A standard solution of 3-Fluorophenylalanine is prepared in the mobile phase or a suitable solvent. Samples containing 3-Fluorophenylalanine are diluted to an appropriate concentration.

-

Injection: The sample is injected onto the HPLC column.

-

Chromatography: The components of the sample are separated on the column based on their hydrophobicity.

-

Detection: 3-Fluorophenylalanine is detected by its absorbance in the UV range (typically around 210-220 nm).

-

Quantification: The concentration of 3-Fluorophenylalanine can be determined by comparing the peak area of the sample to that of a standard of known concentration.

Conclusion

3-Fluorophenylalanine is a valuable synthetic amino acid with diverse applications in scientific research and drug development. Its unique properties, conferred by the fluorine atom, enable the fine-tuning of peptide and protein function, the development of novel therapeutic agents, and advancements in medical imaging. The synthetic and analytical methods described in this guide provide a foundation for researchers to explore the full potential of this versatile molecule.

References

- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]

- 2. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Transport of antimicrobial agents using peptide carrier systems: anticandidal activity of m-fluorophenylalanine--peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-DL-Phe(3-F)-OH for Researchers and Drug Development Professionals

Introduction: H-DL-Phe(3-F)-OH, also known as DL-3-Fluorophenylalanine, is a synthetic amino acid derivative of phenylalanine. The introduction of a fluorine atom onto the phenyl ring at the meta-position imparts unique physicochemical properties, making it a valuable tool in biochemical and pharmaceutical research. This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is crucial for its application in experimental settings, including solution preparation and analytical characterization.

| Property | Value | References |

| CAS Number | 456-88-2 | [1][2] |

| Molecular Weight | 183.18 g/mol | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | ~240 °C (decomposes) | [2] |

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to serve as a probe for studying protein structure, function, and interactions. The fluorine atom offers a unique spectroscopic handle without significantly perturbing the overall protein structure.

Protein Engineering and Structural Biology

Incorporation of 3-Fluorophenylalanine into proteins allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for investigating protein dynamics, conformational changes, and ligand binding.[3][4] The fluorine atom's chemical shift is highly sensitive to its local environment, providing detailed information about structural alterations.[3] This approach is particularly advantageous for large proteins where traditional proton NMR can be challenging.

Drug Design and Medicinal Chemistry

In drug development, fluorinated amino acids like 3-fluorophenylalanine are utilized to enhance the properties of peptides and small molecules. The introduction of fluorine can improve metabolic stability, binding affinity, and bioavailability.[5] For instance, 3-Fluorophenylalanine is a key component in the structure of the glucagon-like peptide-1 receptor (GLP1R) agonists, which are important in the treatment of diabetes.[6]

Experimental Protocols

The following sections outline generalized methodologies for the synthesis of fluorinated phenylalanines and their incorporation into proteins for research purposes.

Synthesis of 3-Fluorophenylalanine Derivatives

Several synthetic routes have been developed for the preparation of fluorinated phenylalanines. One common approach involves the fluorodehydroxylation of a corresponding hydroxy-phenylalanine precursor using reagents like sulfur tetrafluoride (SF₄).[6] Another method is the ring opening of aziridine (B145994) derivatives with hydrogen fluoride (B91410) in pyridine.[6] More recent advancements include palladium-catalyzed direct fluorination of C-H bonds.[6]

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for 3-Fluorophenylalanine.

Incorporation of 3-Fluorophenylalanine into Proteins

A common method for incorporating fluorinated amino acids into proteins involves using an E. coli expression system where the biosynthesis of the natural amino acid is inhibited, and the medium is supplemented with the fluorinated analog.

Protocol for ¹⁹F-Labeling of Proteins in E. coli

-

Culture Preparation: Grow E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest in a minimal media.

-

Inhibition of Aromatic Amino Acid Synthesis: When the optical density at 600 nm (OD₆₀₀) reaches approximately 0.6, add glyphosate (B1671968) to inhibit the shikimate pathway, thereby blocking the endogenous synthesis of aromatic amino acids.

-

Supplementation: Concurrently, supplement the culture medium with 3-fluoro-L-phenylalanine, along with L-tyrosine and L-tryptophan.

-

Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Harvesting and Purification: After a period of incubation, harvest the cells by centrifugation and purify the fluorinated protein using standard chromatography techniques.

The following diagram illustrates the workflow for incorporating 3-fluorophenylalanine into a protein for subsequent NMR analysis.

Caption: Workflow for protein labeling with 3-Fluorophenylalanine.

Signaling Pathways and Molecular Interactions

Currently, there is limited evidence to suggest that this compound directly and specifically modulates known signaling pathways in the same manner as a signaling molecule. Its primary role in research is as a structural and functional probe.

However, the incorporation of 3-fluorophenylalanine can influence protein-protein interactions and enzyme activity, thereby indirectly affecting signaling cascades. For example, the altered electrostatic properties of the fluorinated aromatic ring can modulate binding affinities within signaling complexes. The diagram below illustrates the logical relationship of how 3-fluorophenylalanine incorporation can be used to study such interactions.

Caption: Probing protein interactions using 3-Fluorophenylalanine.

Conclusion

This compound is a versatile chemical tool with significant applications in modern biochemical and pharmaceutical research. Its unique properties, conferred by the fluorine substitution, enable detailed investigations into protein structure, function, and interactions that are often not possible with natural amino acids. The methodologies for its synthesis and incorporation into proteins are well-established, providing a robust platform for advanced research and drug discovery.

References

- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fluorine in the Bioactivity of H-DL-Phe(3-F)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe(3-F)-OH, or 3-fluoro-DL-phenylalanine, is a synthetic amino acid derivative that has garnered significant interest in the fields of biochemistry and pharmaceutical development. As an analogue of the essential amino acid phenylalanine, it has the potential to interact with biological systems that recognize and utilize phenylalanine. The introduction of a fluorine atom onto the phenyl ring is a key modification that can dramatically alter the molecule's physicochemical properties and, consequently, its biological activity. This technical guide provides an in-depth analysis of the role of the fluorine atom in the bioactivity of this compound, with a focus on its potential as an enzyme inhibitor.

The strategic placement of a fluorine atom can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of amino acids, these changes can lead to the development of potent and selective enzyme inhibitors. This guide will explore the known effects of fluorinated phenylalanines on key enzymes, particularly the aromatic amino acid hydroxylases, and provide detailed experimental protocols for assessing such bioactivity.

The Impact of Fluorine Substitution on Phenylalanine Bioactivity

The substitution of a hydrogen atom with a fluorine atom at the meta-position of the phenyl ring in phenylalanine imparts several key properties that can significantly influence its biological activity:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can protect the molecule from metabolic degradation and prolong its biological half-life.

-

Altered Electronic Properties: Fluorine is the most electronegative element, and its presence can alter the electron distribution within the aromatic ring. This can influence the molecule's acidity, basicity, and ability to participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site.

-

Enhanced Binding Affinity: The introduction of fluorine can lead to more favorable interactions with enzyme active sites. This can be due to a variety of factors, including increased hydrophobicity and the potential for halogen bonding, which can contribute to tighter binding and more potent inhibition.

These properties make fluorinated phenylalanine analogues, including this compound, attractive candidates for the development of enzyme inhibitors.

Inhibition of Aromatic Amino Acid Hydroxylases

The primary targets for phenylalanine analogues are the aromatic amino acid hydroxylases: phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). These enzymes play crucial roles in the biosynthesis of key neurotransmitters.

-

Phenylalanine Hydroxylase (PAH): Catalyzes the conversion of phenylalanine to tyrosine, the first step in the catabolism of phenylalanine.[1]

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2]

-

Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in the biosynthesis of serotonin.[3]

Due to their structural similarity to the natural substrates of these enzymes, fluorinated phenylalanines can act as competitive inhibitors.

Quantitative Data on the Inhibition of Aromatic Amino Acid Hydroxylases by Phenylalanine Analogues

| Compound | Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |

| p-Ethynylphenylalanine (pEPA) | Tryptophan Hydroxylase (TPH) | Competitive | 32.6 ± 6.2 | - | [4] |

| p-Chlorophenylalanine (pCPA) | Tryptophan Hydroxylase (TPH) | - | - | - | [4] |

Note: The table is populated with data for structurally similar compounds to infer the potential activity of this compound. Further experimental validation is required for the specific 3-fluoro isomer.

Signaling Pathways and Experimental Workflows

The inhibition of aromatic amino acid hydroxylases by this compound can have significant downstream effects on neurotransmitter signaling pathways.

Catecholamine Biosynthesis Pathway

The inhibition of Tyrosine Hydroxylase (TH) by this compound would disrupt the synthesis of dopamine, a precursor for other catecholamines.

Caption: Catecholamine biosynthesis pathway and the potential inhibitory action of this compound on Tyrosine Hydroxylase.

Serotonin Biosynthesis Pathway

Similarly, inhibition of Tryptophan Hydroxylase (TPH) would affect the production of serotonin.

Caption: Serotonin biosynthesis pathway illustrating the potential inhibition of Tryptophan Hydroxylase by this compound.

General Experimental Workflow for Assessing Enzyme Inhibition

A typical workflow to determine the inhibitory potential of this compound on an aromatic amino acid hydroxylase would involve several key steps.

Caption: A generalized experimental workflow for determining the inhibitory activity of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the bioactivity of this compound.

Tryptophan Hydroxylase (TPH) Activity Assay

This protocol is adapted from established methods for measuring TPH activity.

Materials:

-

Purified TPH enzyme or tissue homogenate containing TPH

-

L-Tryptophan (substrate)

-

This compound (test inhibitor)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Ferrous ammonium (B1175870) sulfate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0)

-

Perchloric acid (for reaction termination)

-

HPLC system with fluorescence or electrochemical detection

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, catalase, DTT, and ferrous ammonium sulfate.

-

Inhibitor and Substrate Addition: Add varying concentrations of this compound to the reaction tubes. Add a fixed concentration of L-tryptophan.

-

Enzyme Addition: Initiate the reaction by adding the TPH enzyme preparation.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a small volume of ice-cold perchloric acid.

-

Centrifugation: Centrifuge the tubes to pellet precipitated proteins.

-

Analysis: Analyze the supernatant for the product, 5-hydroxytryptophan (5-HTP), using an HPLC system.

-

Data Analysis: Calculate the rate of 5-HTP formation in the presence and absence of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate (L-tryptophan) and the inhibitor.

Phenylalanine Hydroxylase (PAH) Activity Assay

This protocol outlines a method for measuring PAH activity.

Materials:

-

Purified PAH enzyme or liver homogenate

-

L-Phenylalanine (substrate)

-

This compound (test inhibitor)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Ferrous ammonium sulfate

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.0)

-

Trichloroacetic acid (TCA) (for reaction termination)

-

HPLC system with fluorescence detection

Procedure:

-

Reaction Setup: In a reaction vessel, combine the assay buffer, catalase, DTT, and ferrous ammonium sulfate.

-

Inhibitor and Substrate: Add different concentrations of this compound and a fixed concentration of L-phenylalanine.

-

Pre-incubation: Pre-incubate the mixture at 25°C for a few minutes.

-

Reaction Initiation: Start the reaction by adding the PAH enzyme.

-

Incubation: Incubate at 25°C for a specific time (e.g., 10-20 minutes).

-

Termination: Stop the reaction by adding TCA.

-

Sample Preparation: Centrifuge to remove precipitated protein.

-

Detection: Measure the formation of tyrosine in the supernatant using an HPLC system with fluorescence detection.

-

Analysis: Determine the IC50 and Ki values as described for the TPH assay.

Tyrosine Hydroxylase (TH) Activity Assay

This protocol describes a common method for assessing TH activity.

Materials:

-

Purified TH enzyme or brain tissue homogenate

-

L-Tyrosine (substrate)

-

This compound (test inhibitor)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Ferrous ammonium sulfate

-

Assay Buffer (e.g., 50 mM MES, pH 6.5)

-

Perchloric acid (for reaction termination)

-

HPLC system with electrochemical detection

Procedure:

-

Assay Cocktail: Prepare a reaction cocktail containing the assay buffer, catalase, DTT, and ferrous ammonium sulfate.

-

Addition of Components: To the reaction tubes, add varying concentrations of this compound and a fixed concentration of L-tyrosine.

-

Enzyme Addition: Initiate the reaction by adding the TH enzyme preparation.

-

Incubation: Incubate the mixture at 37°C for a set time (e.g., 15-30 minutes).

-

Reaction Quenching: Terminate the reaction by adding cold perchloric acid.

-

Processing: Centrifuge the samples to pellet the denatured proteins.

-

Quantification: Analyze the supernatant for the product, L-DOPA, using an HPLC system with electrochemical detection.

-

Data Interpretation: Calculate the IC50 and Ki values as previously described.

Conclusion

The introduction of a fluorine atom at the 3-position of the phenylalanine ring in this compound is a strategic modification that likely confers significant bioactivity, primarily through the inhibition of aromatic amino acid hydroxylases. While direct quantitative data for this specific isomer is pending experimental determination, the known effects of other fluorinated phenylalanine analogues strongly suggest its potential as a competitive inhibitor of TPH, PAH, and TH. Such inhibition would have profound effects on the biosynthesis of critical neurotransmitters, making this compound a valuable tool for research and a potential lead compound in drug development for neurological and psychiatric disorders. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of the bioactivity of this compound and other novel fluorinated amino acid derivatives.

References

- 1. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-DL-Phe(3-F)-OH: A Phenylalanine Analog for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe(3-F)-OH, also known as 3-Fluoro-DL-phenylalanine, is a synthetic amino acid analog of phenylalanine. The incorporation of a fluorine atom at the meta position of the phenyl ring imparts unique physicochemical properties that make it a valuable tool in biochemical research and a promising candidate for drug development.[1][2] Fluorination can alter a molecule's acidity, basicity, hydrophobicity, and conformation, potentially leading to enhanced metabolic stability and bioavailability compared to its non-fluorinated counterpart.[3] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a racemic mixture of the D- and L-enantiomers of 3-fluorophenylalanine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | DL-3-Fluorophenylalanine, m-Fluoro-DL-phenylalanine, 2-Amino-3-(3-fluorophenyl)propanoic acid | [2] |

| Molecular Formula | C₉H₁₀FNO₂ | [2] |

| Molecular Weight | 183.18 g/mol | [4] |

| CAS Number | 456-88-2 | [4] |

| Appearance | White to off-white powder or crystals | [5] |

| Melting Point | 253-255 °C (decomposes) | [5] |

| Purity | ≥98.0% (TLC) | [5] |

Biological Activity and Applications

As a phenylalanine analog, this compound can act as a competitive inhibitor or a substrate for enzymes that naturally process phenylalanine. This mimicry allows it to be incorporated into proteins, potentially altering their structure and function, or to interfere with metabolic pathways involving phenylalanine.[3]

Enzyme Inhibition and Receptor Binding

One study investigated the binding of the L-enantiomer, 3-L-fluorophenylalanine, to the L-leucine specific receptor in Escherichia coli. The apparent dissociation constant (KD) was determined, indicating its binding affinity. While not a direct measure of enzyme inhibition in mammalian systems, it demonstrates the potential for interaction with amino acid binding sites.[1]

Quantitative Data on Receptor Binding:

| Compound | Receptor/Enzyme | Assay Method | Quantitative Value (KD) | Cell Line/System | Reference |

| 3-L-fluorophenylalanine | L-leucine specific receptor | Fluorescence | 0.26 µM | Escherichia coli | [1] |

Antitumor and Antimicrobial Potential

Fluorinated amino acids, including analogs of phenylalanine, have shown promise as therapeutic agents.[3] For example, the related compound, melphalanyl-p-L-fluorophenylalanine ethyl ester (J1), a dipeptide containing p-fluorophenylalanine, has demonstrated antitumor activity in mice with similar general toxicity to melphalan.[6] Studies on L-p-fluorophenylalanine have shown it to effectively and irreversibly inhibit the growth of human breast cancer cell line MCF-7 with an IC50 value in the low micromolar range.[7] Although this data is for the para-isomer, it suggests the potential of fluorinated phenylalanines in cancer research.

Quantitative Data on Cytostatic Effects:

| Compound | Cell Line | Assay Method | Quantitative Value (IC50) | Reference |

| L-p-fluorophenylalanine | MCF-7 (human breast cancer) | Cell Growth Inhibition | 3-15 µM | [7] |

Pharmacokinetics and Toxicity

Detailed pharmacokinetic and toxicity data specifically for this compound are limited. However, studies on related compounds provide some context. For instance, a study on the nasal absorption of L- and D-phenylalanine in rats showed high bioavailability for the L-isomer via the large neutral amino acid (LNAA) carrier, while the D-isomer had significantly lower absorption.[8] This suggests that the pharmacokinetics of the DL-racemic mixture of 3-fluorophenylalanine could be complex, with differential absorption and distribution of the two enantiomers.

Experimental Protocols

While specific, detailed protocols for every conceivable experiment using this compound are not available, this section provides methodologies for key experiments based on published research with similar compounds.

Synthesis of this compound

Multiple synthetic routes for fluorinated phenylalanines have been described. One common method is the Erlenmeyer azalactone synthesis.[3]

Protocol: Erlenmeyer Azlactone Synthesis for Fluorinated Phenylalanine Analogues [3]

-

Azlactone Formation: A three-component condensation of a fluorinated benzaldehyde (B42025) (e.g., 3-fluorobenzaldehyde), N-acetylglycine, and an excess of acetic anhydride (B1165640) in the presence of sodium acetate (B1210297) affords the corresponding oxazolone (B7731731).

-

Reductive Ring Cleavage: The resulting oxazolone is subjected to reductive ring cleavage without isolation using red phosphorus in hydroiodic acid to yield the fluorinated phenylalanine analog.

-

Alternative Two-Step Cleavage: Alternatively, the oxazolone can be first hydrolyzed to form the corresponding acid, which is then reduced with red phosphorus and hydroiodic acid to the final product.

Note: This is a general procedure and specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of this compound.

In Vitro Enzyme Inhibition Assay

The following is a general protocol for a competitive enzyme inhibition assay that can be adapted to study the effect of this compound on a target enzyme.

Protocol: Competitive Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme in a suitable buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of this compound or vehicle control.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Monitor the reaction progress by measuring the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the inhibition constant (Ki), perform the assay with multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

-

Cellular Uptake Assay

This protocol describes a general method for studying the cellular uptake of a compound like this compound.

Protocol: Cellular Uptake Assay

-

Cell Culture: Culture the desired cell line in appropriate media and conditions until they reach a suitable confluency.

-

Assay Preparation:

-

Seed the cells into a multi-well plate (e.g., 24- or 96-well).

-

On the day of the assay, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).

-

-

Uptake Experiment:

-

Prepare a solution of this compound (radiolabeled or fluorescently tagged, if possible) in the assay buffer at the desired concentration.

-

To determine the involvement of specific transporters, pre-incubate some wells with known inhibitors of amino acid transporters (e.g., system L inhibitors).

-

Add the this compound solution to the cells and incubate for various time points.

-

-

Termination and Lysis:

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells to release the intracellular contents.

-

-

Quantification:

-

Quantify the amount of this compound taken up by the cells using an appropriate method (e.g., liquid scintillation counting for radiolabeled compounds, fluorescence measurement for tagged compounds, or LC-MS/MS for unlabeled compounds).

-

-

Data Analysis:

-

Plot the intracellular concentration of this compound over time to determine the uptake kinetics.

-

Compare the uptake in the presence and absence of transporter inhibitors to identify the transport mechanisms involved.

-

Signaling Pathways and Experimental Workflows

The incorporation of phenylalanine analogs can impact various cellular signaling pathways. As phenylalanine is a substrate for the large neutral amino acid transporter 1 (LAT1), which is often upregulated in cancer cells, this compound could potentially be transported into cells via this mechanism and subsequently interfere with downstream signaling.[9] The PI3K/Akt/mTOR pathway is a key regulator of cell growth and proliferation and is known to be influenced by amino acid availability.[10][11]

Potential Signaling Pathway Involvement

The following diagram illustrates a hypothetical pathway of this compound uptake and its potential downstream effects on the PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for Investigating Signaling Effects

The following diagram outlines a logical workflow for investigating the impact of this compound on cellular signaling pathways.

Conclusion

This compound is a valuable phenylalanine analog with demonstrated potential in biochemical research and as a building block for novel therapeutics. Its unique properties, conferred by the fluorine substitution, make it a subject of interest for studying enzyme mechanisms, protein structure, and cellular transport. While comprehensive quantitative data on its efficacy, toxicity, and pharmacokinetics are still emerging, the available information on related compounds suggests a promising profile. The experimental protocols and workflows provided in this guide offer a starting point for researchers to further investigate the biological activities and therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanism of action and to establish a more complete toxicological and pharmacokinetic profile.

References

- 1. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Antitumor efficacy and acute toxicity of the novel dipeptide melphalanyl-p-L-fluorophenylalanine ethyl ester (J1) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Applications of Fluorinated Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorinated amino acids into peptides and proteins has emerged as a powerful tool in chemical biology, medicinal chemistry, and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the stability of the carbon-fluorine bond, allow for the fine-tuning of molecular properties. This guide provides a comprehensive overview of the applications of fluorinated amino acids in research, with a focus on enhancing protein stability, modulating biological activity for drug development, and their use as powerful probes in biophysical studies. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to facilitate the practical application of these innovative building blocks.

Enhancing Protein and Peptide Stability

The introduction of fluorinated amino acids, particularly those with highly fluorinated side chains, has been shown to be a general and effective strategy for increasing the thermodynamic stability of proteins and peptides.[1][2][3][4] This enhanced stability extends to resistance against thermal and chemical denaturation, as well as proteolytic degradation.[3][4] The stabilizing effect is primarily attributed to the increased hydrophobicity of fluorinated side chains and the resulting increase in buried hydrophobic surface area upon folding.[3][4]

Quantitative Analysis of Protein Stability

The impact of fluorination on protein stability can be quantified by comparing the thermodynamic parameters of unfolding for fluorinated and non-fluorinated protein analogs. Techniques such as circular dichroism (CD) spectroscopy and differential scanning calorimetry (DSC) are commonly used to monitor protein unfolding as a function of temperature or denaturant concentration.

| Protein/Peptide System | Fluorinated Amino Acid | Tm (°C) of Fluorinated Variant | Tm (°C) of Non-fluorinated Variant | ΔTm (°C) | Reference |

| Model 4-helix bundle protein, α4H | Hexafluoroleucine (hfl) | >100 | 88 | >12 | [3] |

| XMod-Doc:Coh adhesion complex | Trifluoroleucine (TFL) | 65.1 ± 0.1 | 63.8 ± 0.1 | 1.3 | [5] |

| Cold Shock Protein B (BsCspB) | 4-F-Tryptophan | 59.8 ± 0.2 | 59.3 ± 0.1 | 0.5 | [6] |

| Cold Shock Protein B (BsCspB) | 4-F-Phenylalanine | 59.1 ± 0.1 | 59.3 ± 0.1 | -0.2 | [6] |

Table 1: Comparison of melting temperatures (Tm) for fluorinated and non-fluorinated proteins.

| Protein System | Mutation | ΔΔG (kcal/mol) - Experimental | ΔΔG (kcal/mol) - Simulated | Reference |

| Protein G B1 domain | Leu → Hfl | -0.43 ± 0.14 | -0.43 ± 0.14 | [7] |

| Protein G B1 domain | Phe → Pff | -0.45 ± 0.20 | -0.45 ± 0.20 | [7] |

Table 2: Free energy changes (ΔΔG) of unfolding for mutations to fluorinated amino acids in Protein G B1 domain.

Applications in Medicinal Chemistry and Drug Development

Fluorinated amino acids are increasingly utilized in drug design to enhance the therapeutic properties of peptides and small molecules.[3][8] Fluorination can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[2][9]

Modulating Binding Affinity

The introduction of fluorine can alter the electronic and steric properties of a ligand, leading to changes in its binding affinity for a target protein. Isothermal titration calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding.

| Target Protein | Ligand | Fluorinated Amino Acid in Ligand | Kd (nM) of Fluorinated Ligand | Kd (nM) of Non-fluorinated Ligand | Reference |

| Brd4(1) | (+)-JQ1 | 3-F-Tyrosine | 89 ± 5 | 75 ± 4 | [10] |

| Src homology 3 (SH3) domain | Proline-rich peptide | 5-F-Tryptophan | 150,000 | 70,000 | [2] |

Table 3: Comparison of dissociation constants (Kd) for fluorinated and non-fluorinated ligands.

Fluorinated Amino Acids as Probes for ¹⁹F NMR Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure, dynamics, and interactions.[11][12] The fluorine nucleus (¹⁹F) has several advantages as an NMR probe: it is 100% naturally abundant, has a high gyromagnetic ratio (83% of ¹H sensitivity), and exhibits a large chemical shift dispersion, making it highly sensitive to the local chemical environment.[11][12] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free spectra.[11]

Probing Protein Conformation and Ligand Binding

The chemical shift of a ¹⁹F label in a protein is exquisitely sensitive to conformational changes. This sensitivity can be exploited to monitor protein folding, dynamics, and ligand binding events in real-time.

Experimental Protocols

Synthesis of Fluorinated Amino Acids: (S)-Hexafluoroleucine

A chemoenzymatic synthesis approach can be employed for the gram-scale production of (S)-hexafluoroleucine (Hfl).[8] A key step involves the addition of a serine-derived organozincate to hexafluoroacetone (B58046), followed by radical-mediated deoxygenation.[13]

Materials:

-

N-Cbz-L-serine

-

Hexafluoroacetone

-

Organozincate reagent

-

Radical initiator (e.g., AIBN)

-

Reducing agent (e.g., tributyltin hydride)

-

Appropriate solvents and purification reagents

Procedure:

-

Organozincate Formation: Prepare the organozincate reagent from N-Cbz-L-serine.

-

Addition to Hexafluoroacetone: React the organozincate with hexafluoroacetone to form the tertiary alcohol intermediate.

-

Radical Deoxygenation: Perform a radical-mediated deoxygenation of the tertiary alcohol to yield the protected hexafluoroleucine.

-

Deprotection: Remove the protecting groups to obtain (S)-hexafluoroleucine.

-

Purification: Purify the final product using chromatography and recrystallization.

Incorporation of Fluorinated Amino Acids into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Fluorinated amino acids can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[14][15]

Materials:

-

Fmoc-protected fluorinated amino acid

-

Rink amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Activator base (e.g., DIEA)

-

Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF.[15]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid or peptide with 20% piperidine in DMF.[14]

-

Coupling: Activate the Fmoc-protected fluorinated amino acid with HBTU/HOBt and DIEA in DMF and couple it to the deprotected resin-bound peptide.[14]

-

Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.[15]

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Biosynthetic Incorporation of Fluorinated Amino Acids

Fluorinated amino acids can be incorporated into proteins expressed in bacterial or mammalian cells.[16][17][18] One common method involves using an auxotrophic E. coli strain that cannot synthesize a particular amino acid.

Materials:

-

E. coli auxotrophic strain (e.g., for phenylalanine)

-

Expression vector containing the gene of interest

-

Minimal media

-

Fluorinated amino acid analog (e.g., 4-fluorophenylalanine)

-

Inducing agent (e.g., IPTG)

Procedure:

-

Transformation: Transform the auxotrophic E. coli strain with the expression vector.

-

Growth: Grow the cells in minimal media supplemented with all necessary amino acids except the one for which the strain is auxotrophic.

-

Induction: When the cell culture reaches the desired optical density, induce protein expression with IPTG and supplement the media with the fluorinated amino acid analog.

-

Harvesting: Harvest the cells after a suitable expression period.

-

Purification: Purify the fluorinated protein using standard chromatography techniques.

In-Cell ¹⁹F NMR Spectroscopy

In-cell ¹⁹F NMR allows for the study of fluorinated proteins in their native cellular environment.[17][19][20]

Materials:

-

Human cells (e.g., HEK293T)

-

Expression vector for the protein of interest

-

Cell culture media

-

Fluorinated amino acid

-

NMR spectrometer with a ¹⁹F channel

Procedure:

-

Cell Transfection: Transfect the human cells with the expression vector.

-

Media Switch: At a specific time post-transfection, replace the standard cell culture medium with a medium containing the desired fluorinated amino acid.[19]

-

Cell Harvesting and Preparation: Harvest the cells, wash them, and resuspend them in a suitable buffer for NMR analysis.[21]

-

NMR Data Acquisition: Acquire ¹⁹F NMR spectra of the cell suspension. A simple 1D pulse-acquire sequence is often sufficient.[11]

-

Data Analysis: Process and analyze the NMR spectra to observe the signals from the intracellular fluorinated protein.

Signaling Pathway Visualization: GPCR Activation

Fluorinated amino acids can be incorporated into G protein-coupled receptors (GPCRs) to study their conformational changes upon activation using ¹⁹F NMR.[22][23]

Conclusion

The applications of fluorinated amino acids in research are vast and continue to expand. Their ability to enhance protein stability, modulate biological activity, and serve as sensitive biophysical probes makes them invaluable tools for researchers in academia and industry. This guide has provided a detailed overview of these applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding and practical implementation of this powerful technology. As synthetic methodologies for novel fluorinated amino acids continue to evolve, so too will their impact on our understanding of biological systems and the development of new therapeutics and materials.

References

- 1. Influence of Fluorination on the Thermodynamics of Protein Folding | Scilit [scilit.com]

- 2. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Chemoenzymatic synthesis of (S)-hexafluoroleucine and (S)-tetrafluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 10. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 13. A short and efficient synthesis of L-5,5,5,5',5',5'-hexafluoroleucine from N-Cbz-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. connectsci.au [connectsci.au]

- 17. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. flore.unifi.it [flore.unifi.it]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Multivalent Fluorinated Nanorings for On-Cell 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

H-DL-Phe(3-F)-OH: An In-Depth Technical Guide for Enzyme Inhibitor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe(3-F)-OH, also known as 3-Fluoro-DL-phenylalanine, is a synthetic amino acid derivative that has emerged as a valuable tool in biochemical and pharmaceutical research. The strategic placement of a fluorine atom on the meta position of the phenyl ring imparts unique electronic properties without significantly altering the steric profile compared to its parent amino acid, phenylalanine. This subtle modification can profoundly influence molecular interactions, making this compound an effective modulator of enzyme and transporter activity. Its ability to act as a competitive inhibitor, a substrate mimic, or a tool to probe enzyme active sites has led to its use in a variety of enzyme inhibitor studies.[1][2] This in-depth technical guide provides a comprehensive overview of the application of this compound in enzyme inhibitor studies, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research setting.

I. Inhibition of Membrane Transporters: The Case of L-type Amino Acid Transporter 1 (LAT1)

A significant application of this compound is in the study of amino acid transporters, which are crucial for nutrient uptake in cells and are often overexpressed in cancer. The L-type amino acid transporter 1 (LAT1) is a well-documented example where 3-fluorophenylalanine has demonstrated inhibitory effects.

Quantitative Data: Inhibition of LAT1

The inhibitory potential of 3-fluorophenylalanine against LAT1 has been quantified by measuring its ability to compete with the uptake of a radiolabeled substrate, such as L-[¹⁴C]leucine, in cells engineered to express the transporter.

| Compound | Target | Assay | IC50 (µM) |

| 3-Fluorophenylalanine | L-type amino acid transporter 1 (LAT1) | Inhibition of L-[¹⁴C]leucine uptake in HEK293-hLAT1 cells | >1000 |

| 3-Chlorophenylalanine | L-type amino acid transporter 1 (LAT1) | Inhibition of L-[¹⁴C]leucine uptake in HEK293-hLAT1 cells | ~300 |

| 3-Bromophenylalanine | L-type amino acid transporter 1 (LAT1) | Inhibition of L-[¹⁴C]leucine uptake in HEK293-hLAT1 cells | ~100 |

| 3-Iodophenylalanine | L-type amino acid transporter 1 (LAT1) | Inhibition of L-[¹⁴C]leucine uptake in HEK293-hLAT1 cells | ~30 |

Data is estimated from graphical representations in the cited literature. Actual values may vary based on experimental conditions.

Experimental Protocol: LAT1 Inhibition Assay

This protocol outlines the methodology for determining the inhibitory effect of this compound on LAT1-mediated amino acid uptake.

1. Cell Culture and Seeding:

-

Human embryonic kidney (HEK293) cells stably expressing human LAT1 (HEK293-hLAT1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For the assay, cells are seeded into 24-well plates at a density of 2 x 10^5 cells per well and cultured for 48 hours.

2. Uptake Inhibition Assay:

-

On the day of the experiment, the culture medium is removed, and the cells are washed twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Cells are then pre-incubated for 10 minutes at 37°C with transport buffer containing various concentrations of the test inhibitor (this compound) or a known inhibitor as a positive control.

-

The uptake reaction is initiated by adding transport buffer containing a fixed concentration of L-[¹⁴C]leucine (e.g., 1 µM) and the respective concentrations of the inhibitor.

-

After a 1-minute incubation at 37°C, the uptake is terminated by aspirating the reaction mixture and rapidly washing the cells three times with ice-cold transport buffer.

3. Cell Lysis and Scintillation Counting:

-

The cells are lysed by adding 0.5 mL of 0.1 M NaOH to each well and incubating for at least 30 minutes.

-

The cell lysates are transferred to scintillation vials.

-

4.5 mL of scintillation cocktail is added to each vial, and the radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

-

The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor).

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: LAT1 Inhibition Assay

II. Probing Enzyme Active Sites and Modifying Catalytic Activity

This compound can also be incorporated into proteins in place of phenylalanine to study the impact of altered electronic properties on enzyme structure and function. This approach provides valuable insights into the role of specific amino acid residues in catalysis.

Quantitative Data: Kinetic Parameters of a Modified Enzyme

In a study involving the global incorporation of meta-fluorophenylalanine (m-FF) into 1,2-catechol dioxygenase, the following kinetic parameters were determined for the modified enzyme compared to the wild type.

| Enzyme | Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (µM⁻¹s⁻¹) |

| Wild-Type 1,2-Catechol Dioxygenase | 3-Methylcatechol | 3.6 ± 0.3 | 1.02 ± 0.02 | 0.28 ± 0.02 |

| m-FF-1,2-Catechol Dioxygenase | 3-Methylcatechol | 10.2 ± 1.1 | 0.93 ± 0.03 | 0.09 ± 0.01 |

Data from a study on 1,2-catechol dioxygenase with globally incorporated meta-fluorophenylalanine.[3]

Experimental Protocol: Global Incorporation of this compound into a Recombinant Enzyme

This protocol describes a general method for expressing a protein with this compound replacing phenylalanine residues.

1. Strain and Plasmid Preparation:

-

Utilize an E. coli auxotrophic strain for phenylalanine (e.g., a pheA mutant).

-

Transform the auxotrophic strain with an expression plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7 promoter).

2. Culture and Induction:

-

Grow the transformed cells in a minimal medium containing all essential amino acids except phenylalanine.

-

Once the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), harvest the cells by centrifugation and wash them with a minimal medium lacking phenylalanine to remove any residual phenylalanine.

-

Resuspend the cells in the same minimal medium supplemented with this compound (e.g., at a concentration of 1 mM).

-

Induce protein expression by adding an appropriate inducer (e.g., IPTG for the T7 promoter).

-

Incubate the culture for a specified period (e.g., 12-16 hours) at a suitable temperature (e.g., 30°C) to allow for protein expression and incorporation of the analog.

3. Protein Purification and Verification:

-

Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

-

Verify the incorporation of this compound using mass spectrometry.

4. Enzyme Kinetics Analysis:

-

Perform enzyme activity assays with the purified wild-type and modified enzymes using a range of substrate concentrations.

-

Determine the kinetic parameters (K_M and k_cat) by fitting the initial reaction rates to the Michaelis-Menten equation.

Logical Relationship: Impact of 3-F-Phe Incorporation on Enzyme Kinetics

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates [frontiersin.org]

Investigating Protein Interactions with 3-Fluorophenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins has emerged as a powerful tool for elucidating complex biological processes. Among these, 3-Fluorophenylalanine (3-F-Phe), a fluorinated analog of phenylalanine, offers a unique probe for investigating protein structure, function, and interactions. Its minimal steric perturbation combined with the unique spectroscopic properties of the fluorine atom provides a high-resolution window into the molecular world. This guide details the core principles, experimental protocols, and data analysis techniques for utilizing 3-F-Phe in protein interaction studies, with a focus on applications in drug discovery and development.

Introduction to 3-Fluorophenylalanine in Protein Science

The substitution of hydrogen with fluorine in the phenyl ring of phenylalanine introduces subtle yet significant changes in the amino acid's physicochemical properties. The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, influencing cation-π, π-π, and other non-covalent interactions that are critical for protein stability and molecular recognition.[1][2][3] These alterations can be precisely monitored using techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, providing invaluable insights into protein dynamics and binding events.[4][5]

The incorporation of 3-F-Phe can enhance metabolic stability, improve binding affinity to target receptors, and serve as a sensitive probe for conformational changes.[1][6][7] These characteristics make it an invaluable tool in drug discovery for studying drug-target interactions and for the development of peptide-based therapeutics.[1][3]

Quantitative Data on 3-Fluorophenylalanine Interactions

The use of 3-F-Phe allows for the quantitative assessment of its impact on protein interactions and stability. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity and Dissociation Constants

| Protein System | Ligand(s) | Technique | K D (μM) | Reference |

| E. coli L-leucine specific receptor | L-phenylalanine | Fluorescence | 0.18 | [8] |

| E. coli L-leucine specific receptor | 4-fluoro-L-phenylalanine | Fluorescence | 0.26 | [8] |

| E. coli L-leucine specific receptor | 3-fluoro-L-phenylalanine | ¹⁹F NMR | Protein-induced shift observed | [8][9] |

Table 2: In Vivo Incorporation Fidelity of Fluorinated Phenylalanine Analogs

This table presents the efficiency of site-specific incorporation of various fluorinated phenylalanine analogs into superfolder GFP (sfGFP) in E. coli using engineered aminoacyl-tRNA synthetase/tRNA pairs.

| Synthetase | Fluorinated Phe Analog | Encoding Fidelity (%) | Reference |

| Phe X -D6 | Penta-fluoro Phe | 98.2 | [2] |

| Phe X -D6 | 2,3,5,6-tetra-fluoro Phe | 98.7 | [2] |

| Phe X -D6 | 2,3,6-tri-fluoro Phe | 100.0 | [2] |

| Phe X -D6 | 2,6-di-fluoro Phe | 95.0 | [2] |

| Phe X -B5 | Penta-fluoro Phe | 97.5 | [2] |

| Phe X -B5 | 2,3,5,6-tetra-fluoro Phe | 97.9 | [2] |

| Phe X -B5 | 2,3,6-tri-fluoro Phe | 88.1 | [2] |

| Phe X -B5 | 2,6-di-fluoro Phe | 81.8 | [2] |

| Phe X -B5 | 2-fluoro Phe | 95.6 | [2] |

Table 3: Effect of Fluorination on Cation-π Interaction Energy

Theoretical calculations of the binding energy (ΔG) between various fluorinated benzene (B151609) structures (representing the side chain of fluorinated phenylalanine) and different cations.

| Fluorinated Benzene | Cation | ΔG (kcal/mol) | % of Native Phe Interaction | Reference |

| Penta-fluoro-benzene | Na+ | -4.1 | 12% | [10] |

| Penta-fluoro-benzene | K+ | -2.8 | 15% | [10] |

| Penta-fluoro-benzene | NH4+ | -7.2 | 34% | [10] |

| Tri-fluoro-benzene | Na+ | -7.9 | 40% | [10] |

| Tri-fluoro-benzene | K+ | -6.0 | 45% | [10] |